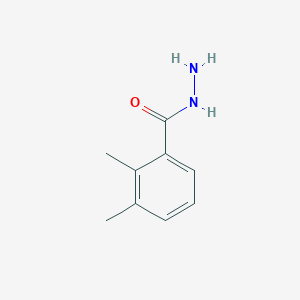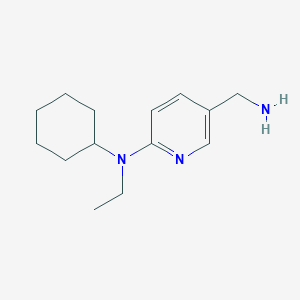
5-(Aminomethyl)-N-cyclohexyl-N-ethyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Aminomethyl)-N-cyclohexyl-N-ethyl-2-pyridinamine” is a complex organic molecule. It contains an aminomethyl group, which is a functional group consisting of a methyl group substituted by an amino group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . Other similar compounds, such as 2,5-bis(aminomethyl)furan, have been synthesized via catalytic amination .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Aminomethyl propanol, a compound with a similar aminomethyl group, is a colorless liquid classified as an alkanolamine .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its specific structure and the conditions under which it is reacted. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Aminomethyl propanol, for example, is soluble in water and has about the same density as water .Scientific Research Applications
Biomass Conversion and Biorefinery
The compound has potential applications in the field of biomass conversion and biorefinery . It can be used for the synthesis of biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural (HMF) . This process involves chemical modifications of the reactive sites present in furfurals, which are crucial for the production of biopolymers and other biorenewable products.
Medicinal Chemistry
In medicinal chemistry, the compound’s structure suggests it could be explored for drug discovery . The presence of the pyridinamine group may confer biological activity, making it a candidate for the development of new pharmaceuticals. Its potential applications include the design of drugs with antimicrobial or anti-cancer properties.
Material Science
The compound’s amine groups make it a valuable building block in polymer synthesis . It could be used to develop novel materials with specific properties, such as enhanced durability or biodegradability. Researchers might investigate its suitability for creating new types of plastics or composites.
Catalysis
“5-(Aminomethyl)-N-cyclohexyl-N-ethyl-2-pyridinamine” could serve as a catalyst or a ligand for catalysts in various organic reactions. Its structure allows for potential interactions with a range of substrates, which could lead to more efficient and selective catalytic processes .
Synthetic Organic Chemistry
This compound can be utilized in synthetic organic chemistry for the construction of complex molecules. Its reactive aminomethyl group is versatile for various chemical transformations, including alkylation, acylation, and condensation reactions .
Environmental Chemistry
Given the emphasis on green chemistry, this compound could be used in environmental chemistry applications. Its synthesis and use in reactions that adhere to eco-friendly principles could help reduce the environmental impact of chemical processes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-2-17(13-6-4-3-5-7-13)14-9-8-12(10-15)11-16-14/h8-9,11,13H,2-7,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCAARAFKJCVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylcarbamoyl)amino]acetic acid](/img/structure/B1284803.png)

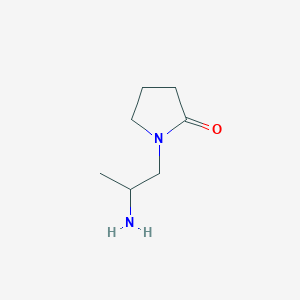

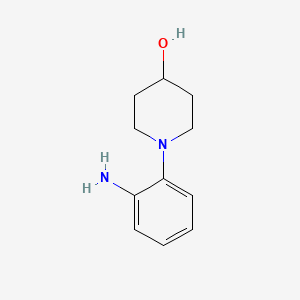
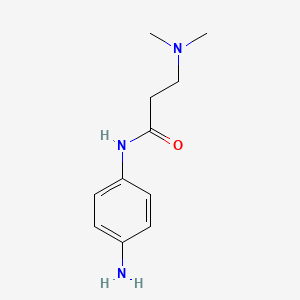
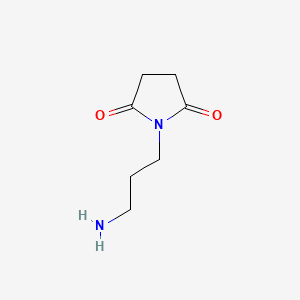

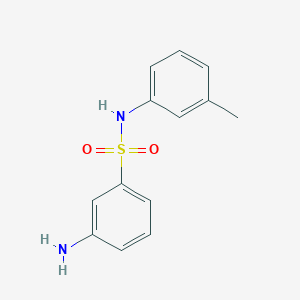
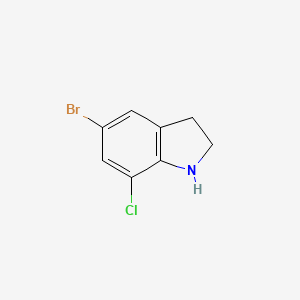
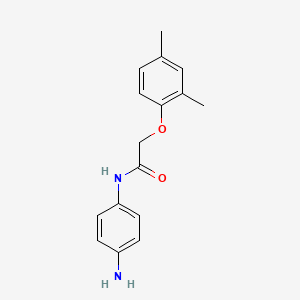
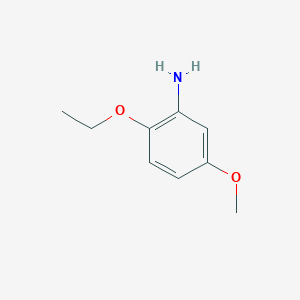
![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
